N-(6-methylpyridin-2-yl)benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-10-6-5-9-12(13-10)14-17(15,16)11-7-3-2-4-8-11/h2-9H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRBJCJLHMNGJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Benzenesulfonamide (B165840) Derivatives
The formation of the sulfonamide bond (SO₂-N) is a cornerstone of synthesizing this class of compounds. Various methods have been established, ranging from classical approaches to modern catalytic systems.
The most traditional and widely employed method for synthesizing aryl sulfonamides is the coupling reaction between an arylsulfonyl chloride and a primary or secondary amine. rsc.orgucl.ac.uk This reaction is generally high-yielding and straightforward. rsc.org The process typically involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the stable S-N bond.
Key synthetic routes to the prerequisite arylsulfonyl chlorides include:
Chlorosulfonylation of Aromatic Rings: A reliable but harsh method that uses hazardous reagents. rsc.org
Oxidation and Chlorination of Thiols: An alternative pathway to sulfonyl chlorides. rsc.orgorganic-chemistry.org
Diazotization of Anilines: Involves converting an aryl amine to a diazonium salt, which is then treated with sulfur dioxide and a copper catalyst. rsc.org
Modern advancements have introduced alternative, one-pot procedures. These include palladium-catalyzed routes from aryl halides rsc.org and copper-catalyzed methods that couple aryl boronic acids with amines and a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). acs.org Another innovative approach involves the electrochemical oxidative coupling of readily available thiols and amines, which proceeds under mild conditions without sacrificial reagents. acs.org
Optimizing reaction parameters is crucial for maximizing yield and purity in sulfonamide synthesis. Key factors include the choice of catalyst, solvent, base, and temperature. For instance, a dual copper and visible-light-catalyzed S(O)₂–N coupling between phenylsulfinic acids and aryl azides demonstrated excellent yields when optimized. nih.gov The study found that using Ir(ppy)₃ as a photocatalyst with CuCN in acetonitrile (B52724) (CH₃CN) under blue LED irradiation provided the highest yield. nih.govresearchgate.net
Inert organic solvents are often employed, with choices including aliphatic and aromatic hydrocarbons (like hexane, toluene, and chlorobenzene) and ethers (such as diethyl ether and tetrahydrofuran). google.com The reaction temperature can vary widely, from -50°C to +130°C, depending on the specific reactants and method used. google.com For example, the reaction of a sulfonyl chloride with an amine can be performed at temperatures ranging from room temperature to 50°C, or in the case of less reactive amines, at higher temperatures between 70-90°C. google.com The presence of a base, such as pyridine (B92270) or an inorganic carbonate, is often necessary to scavenge the HCl byproduct from the reaction of sulfonyl chlorides with amines. researchgate.netearthlinepublishers.com
| Parameter | Condition | Effect on Reaction | Reference |
|---|---|---|---|
| Catalyst | CuCN / Ir(ppy)₃ | High yield in photocatalytic S-N coupling. | nih.gov |
| Solvent | Acetonitrile (CH₃CN) | Optimal solvent for specific copper/photoredox catalysis, leading to yields up to 91%. | nih.gov |
| Solvent | Chlorobenzene | Preferred solvent for certain sulfonyl chloride reactions. | google.com |
| Base | Pyridine | Key for success in certain oxidation reactions of N-arylsulfonyl(benzyl)amines. | researchgate.net |
| Temperature | Room Temperature to 130°C | Varies significantly based on the chosen synthetic route and reactivity of precursors. | google.com |
| Light Source | Blue LEDs | Essential for initiating visible light-induced photocatalytic reactions. | nih.gov |
Targeted Synthesis of N-(6-methylpyridin-2-yl)benzenesulfonamide
The synthesis of the specific molecule this compound follows the general principles of sulfonamide formation, with careful selection of starting materials.
The most direct and logical synthetic route to this compound involves the reaction between two key precursors:
Benzenesulfonyl chloride: This provides the benzenesulfonyl moiety.
2-Amino-6-methylpyridine (B158447): This amine provides the N-substituted 6-methylpyridin-2-yl group.
The strategic bond formation is the creation of the sulfonamide linkage (S-N) between the sulfur atom of the benzenesulfonyl chloride and the nitrogen atom of the 2-amino group of the pyridine ring. A similar synthesis has been reported for the 4-methyl isomer, N-(4-Methylpyridin-2-yl)benzenesulfonamide, by reacting 2-Amino-4-methylpyridine (B118599) with Benzenesulfonyl chloride in a slightly basic aqueous medium. researchgate.net
To maximize the yield and efficiency of this targeted synthesis, several factors can be optimized. Based on established methodologies, the reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid generated during the reaction. earthlinepublishers.comresearchgate.net An aqueous solution of sodium carbonate or the use of an organic base like pyridine are common choices.
The choice of solvent can also influence the reaction rate and yield. While the synthesis of the 4-methyl analog was successful in a basic aqueous medium, researchgate.net other syntheses of N-pyridin-yl-benzenesulfonamides have utilized solvents such as N,N-dimethylformamide (DMF). researchgate.net Gentle heating may be required to drive the reaction to completion, but excessive heat should be avoided to prevent decomposition of the reactants or product. Purification is typically achieved through recrystallization from a suitable solvent like ethanol.
Derivatization and Structural Modification of the this compound Core
The this compound scaffold can be modified to generate a library of related compounds for structure-activity relationship (SAR) studies. Modifications can be made to the sulfonamide nitrogen, the benzene (B151609) ring, or the pyridine ring.
One common derivatization strategy involves the N-alkylation or N-arylation of the sulfonamide nitrogen. For the related N-(4-methylpyridin-2-yl)benzenesulfonamide, this was achieved by treating the parent sulfonamide with various alkyl or aralkyl halides. researchgate.net This reaction often requires a strong base, such as lithium hydride, to deprotonate the sulfonamide nitrogen, making it a more potent nucleophile. researchgate.net
| Modification Site | Strategy | Reagents | Reference |
|---|---|---|---|
| Sulfonamide Nitrogen | N-Alkylation / N-Aralkylation | Alkyl/Aralkyl halides, Lithium hydride, DMF | researchgate.net |
| Benzene Ring | Substitution (pre-synthesis) | Substituted benzenesulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) | ontosight.ai |
| Pyridine Ring | Substitution (pre-synthesis) | Substituted 2-aminopyridines | nih.gov |
Alternatively, structural modifications can be introduced by using substituted precursors during the initial synthesis. For example, using a substituted benzenesulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride or a 2-chlorobenzenesulfonyl chloride) would result in a derivative modified on the benzene ring. ontosight.ainih.gov Similarly, starting with a differently substituted 2-aminopyridine (B139424) would alter the pyridine portion of the final molecule. This pre-synthesis modification approach allows for the introduction of a wide array of functional groups to systematically explore the chemical space around the core structure.
Introduction of Substituents on the Benzene Moiety
Modifications to the benzene ring of this compound are typically achieved by using appropriately substituted benzenesulfonyl chlorides as starting materials in the coupling reaction with 2-amino-6-methylpyridine. This approach allows for the introduction of a wide array of functional groups, influencing the electronic properties and steric profile of the resulting molecule.
A common modification involves the introduction of a nitro group (-NO₂), typically at the para-position, to yield N-(6-methylpyridin-2-yl)-4-nitrobenzenesulfonamide. The presence of the electron-withdrawing nitro group can significantly alter the compound's chemical reactivity and biological interactions. This nitro-substituted analogue also serves as a key intermediate for further chemical transformations. For instance, the nitro group can be readily reduced to an amino group (-NH₂) to produce 4-amino-N-(6-methylpyridin-2-yl)benzenesulfonamide, a compound that introduces a nucleophilic and basic center on the benzene ring.
| Substituent | Position | Resulting Compound Name | Synthetic Precursor |
|---|---|---|---|
| Nitro (-NO₂) | 4 | N-(6-methylpyridin-2-yl)-4-nitrobenzenesulfonamide | 4-Nitrobenzenesulfonyl chloride |
| Amino (-NH₂) | 4 | 4-amino-N-(6-methylpyridin-2-yl)benzenesulfonamide | Reduction of N-(6-methylpyridin-2-yl)-4-nitrobenzenesulfonamide |
| Trifluoromethyl (-CF₃) | para | N-(6-methylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide | 4-(Trifluoromethyl)benzenesulfonyl chloride |
| Chlorine (-Cl) | para | 4-chloro-N-(6-methylpyridin-2-yl)benzenesulfonamide | 4-Chlorobenzenesulfonyl chloride |
Modifications of the Pyridine Ring System
The pyridine moiety of this compound offers multiple sites for chemical modification, enabling the synthesis of diverse analogues. Synthetic strategies can involve either building the desired substituted pyridine ring from acyclic precursors or functionalizing the pre-existing pyridine ring.
One area of exploration is the alteration of the substituent pattern. For example, analogues where the methyl group is at a different position, such as N-(4-methylpyridin-2-yl)benzenesulfonamide, have been synthesized by reacting 2-amino-4-methylpyridine with benzenesulfonyl chloride. chempublishers.comresearchgate.net This seemingly minor change can significantly impact the molecule's conformation and binding capabilities.
More complex modifications involve the introduction of additional functional groups onto the pyridine ring. For instance, in related pyridyl-benzenesulfonamide systems, synthetic routes have been developed to introduce chloro and quinolinoxy groups. nih.gov A typical sequence for such transformations might begin with a substituted nitropyridine, which undergoes chlorination using reagents like phosphorus oxychloride (POCl₃), followed by nucleophilic substitution to introduce other functionalities. nih.gov These multi-step synthetic pathways allow for the creation of highly functionalized pyridine cores within the benzenesulfonamide structure. acs.orgorganic-chemistry.org
Exploration of Linker Modifications
One approach is to replace the sulfonamide linker with an amide linker (-CONH-). This has been explored in related compound series to create non-alkynyl antagonists for certain receptors, indicating that the core connectivity can be successfully altered while retaining desired activities. Further modifications can involve the nitrogen atom of the sulfonamide itself. For example, N-alkylation or N-arylation of the sulfonamide nitrogen in N-(4-methylpyridin-2-yl)benzenesulfonamide has been achieved using alkyl or aralkyl halides in the presence of a base like lithium hydride. chempublishers.comresearchgate.net
More profound changes involve replacing the entire sulfonamide group. In the development of novel carbonic anhydrase inhibitors, researchers have explored replacing traditional linkers with more complex heterocyclic systems, such as a cyclic urea (B33335), to alter the flexibility and interaction profile of the molecule. mdpi.com Another strategy involves replacing the carbonyl group in related structures with a thiocarbonyl group to form a thiourea (B124793), which significantly alters the electronic and hydrogen-bonding properties of the linker region. mdpi.com
| Original Linker | Modified Linker | General Transformation | Example Class |
|---|---|---|---|
| Sulfonamide (-SO₂NH-) | N-Alkyl/Aryl Sulfonamide (-SO₂NR-) | Alkylation/Arylation of sulfonamide nitrogen | N-Alkyl-N-(4-methylpyridin-2-yl)benzenesulfonamides chempublishers.comresearchgate.net |
| Sulfonamide (-SO₂NH-) | Amide (-CONH-) | Replacement of sulfonyl chloride with a carboxylic acid derivative in synthesis | Di-arylamides |
| Generic Linker | Cyclic Urea | Insertion of a cyclic urea functionality | Carbonic Anhydrase Inhibitors mdpi.com |
| Ureido Linker | Carbonyl Thioureido Linker | Replacement of carbonyl with thiocarbonyl | Anthraquinone-based CA inhibitors mdpi.com |
Green Chemistry Principles in the Synthesis of Sulfonamide Analogues
The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to reduce environmental impact and improve safety and efficiency. tandfonline.com Key strategies include the use of environmentally benign solvents, solvent-free reaction conditions, and the reduction of waste. tandfonline.comsci-hub.se
A significant advancement in the green synthesis of sulfonamides is the use of water as a solvent. sci-hub.semdpi.comrsc.org Traditional methods often rely on organic solvents like dichloromethane. mdpi.com However, facile and environmentally friendly methods have been developed where the reaction between an arylsulfonyl chloride and an amine is conducted in an aqueous medium. mdpi.comrsc.org Often, an inorganic base such as sodium carbonate (Na₂CO₃) is used to scavenge the hydrochloric acid byproduct, and the desired sulfonamide product can be isolated in high yield and purity by simple filtration after acidification. mdpi.comresearchgate.net This approach eliminates the need for expensive and toxic organic solvents and simplifies the purification process. mdpi.com
Another green chemistry approach is mechanosynthesis, which involves conducting reactions in a ball mill without any solvent. rsc.org This solvent-free method has been successfully applied to the synthesis of sulfonamides. rsc.org The process can involve a one-pot, two-step procedure starting from disulfides, which are oxidized and chlorinated in the mill, followed by amination to produce the final sulfonamide. rsc.org This technique is cost-effective, environmentally friendly, and avoids the use of hazardous solvents. rsc.org
Furthermore, efforts are made to generate sulfonyl chlorides in situ from more benign starting materials like thiols or disulfides, using oxidants in aqueous media, thereby avoiding the handling of moisture-sensitive sulfonyl chlorides. sci-hub.se These methods align with the green chemistry goals of reducing hazardous substance use and improving atom economy. sci-hub.semdpi.com
In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Crystallographic Data
A thorough review of scientific literature and chemical databases reveals a significant gap in the publicly available research on the specific chemical compound this compound. Despite the importance of understanding the solid-state chemistry of sulfonamide derivatives, a critical aspect for pharmaceutical development and materials science, detailed structural information derived from single-crystal X-ray diffraction for this particular molecule has not been reported in accessible publications.
Consequently, a complete and detailed article on its advanced structural characterization and solid-state chemistry, as outlined by the requested focus on molecular conformation, intermolecular interactions, crystal packing, and polymorphism, cannot be generated at this time. Such an analysis is fundamentally dependent on experimental data obtained from single-crystal X-ray diffraction studies, which provide the precise three-dimensional arrangement of atoms and molecules in the crystalline state.
The study of polymorphism is particularly crucial, as different crystalline forms of the same compound can exhibit distinct physical properties, including solubility, stability, and bioavailability. Investigations into polymorphism are contingent upon the successful crystallization of a compound under various conditions (e.g., using different solvents or temperatures) and subsequent characterization of the resulting solid forms, primarily through X-ray diffraction. Without foundational crystallographic data for this compound, any discussion of its potential polymorphs, the factors influencing their formation, or their specific characteristics would be purely speculative.
Therefore, the scientific community awaits the synthesis, crystallization, and subsequent crystallographic analysis of this compound to enable a comprehensive understanding of its solid-state chemistry. Until such research is published, a detailed and scientifically accurate article on its advanced structural characterization remains beyond reach.
Advanced Structural Characterization and Solid State Chemistry
Comprehensive Spectroscopic Elucidation
The structural confirmation and detailed electronic and vibrational characteristics of N-(6-methylpyridin-2-yl)benzenesulfonamide are derived from a combination of advanced spectroscopic methods. These techniques provide complementary information that, when integrated, offers a complete picture of the molecule's architecture.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For this compound, both 1D (¹H and ¹³C) and 2D NMR experiments are employed to assign all proton and carbon signals unequivocally.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzenesulfonyl and the 6-methylpyridin-2-yl moieties. The aromatic protons of the benzene (B151609) ring typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 8.0 ppm. The protons on the pyridine (B92270) ring will also resonate in the aromatic region, with their specific chemical shifts influenced by the nitrogen atom and the methyl group. The methyl group protons are expected to appear as a singlet in the upfield region, typically around δ 2.3-2.5 ppm. The N-H proton of the sulfonamide group is often observed as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. The spectrum would show distinct signals for the carbons of the benzene ring, the pyridine ring, and the methyl group. The carbons of the aromatic rings are expected to resonate in the δ 110-150 ppm range. The carbon atom attached to the sulfonamide group and the carbons in the pyridine ring adjacent to the nitrogen atom would likely be found at the lower field end of this range. The methyl carbon would appear at a much higher field, typically in the δ 20-25 ppm region.
2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals and to establish connectivity between different parts of the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental.
COSY: This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between adjacent protons on the benzene ring and on the pyridine ring, helping to trace the connectivity of the aromatic systems.
HSQC: This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signal corresponding to each proton signal. For example, the methyl proton singlet would show a cross-peak with the methyl carbon signal.
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the benzenesulfonyl and the 6-methylpyridin-2-yl fragments, for example, by observing a correlation between the N-H proton and the carbons of the pyridine and benzene rings.
Representative NMR Data for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| Benzenesulfonyl-H (ortho) | ~7.8-8.0 | ~127-129 | C(ipso), C(meta) |
| Benzenesulfonyl-H (meta) | ~7.4-7.6 | ~129-131 | C(ortho), C(para) |
| Benzenesulfonyl-H (para) | ~7.5-7.7 | ~132-134 | C(meta) |
| Pyridine-H3 | ~6.8-7.0 | ~115-117 | C2, C4, C5 |
| Pyridine-H4 | ~7.5-7.7 | ~138-140 | C3, C5, C6 |
| Pyridine-H5 | ~6.6-6.8 | ~112-114 | C3, C4, C6, CH₃ |
| Pyridine-CH₃ | ~2.4-2.5 | ~23-25 | C5, C6 |
| Sulfonamide-NH | Variable | - | Benzenesulfonyl-C(ipso), Pyridine-C2 |
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide group. These include strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically found in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide group would appear as a band in the region of 3300-3200 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to bands in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. The symmetric S=O stretching vibration often gives a strong signal in the Raman spectrum. The aromatic ring vibrations are also typically strong in Raman spectra, providing a characteristic fingerprint for the molecule.
Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | 3300-3200 | Weak | Medium |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Strong |
| Aliphatic C-H Stretch (CH₃) | 2980-2850 | 2980-2850 | Medium |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Medium-Strong |
| S=O Asymmetric Stretch | 1350-1300 | Weak | Strong |
| S=O Symmetric Stretch | 1170-1150 | Strong | Strong |
| S-N Stretch | 950-900 | Medium | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through the analysis of its fragmentation pattern.
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, this compound (C₁₂H₁₂N₂O₂S) would be expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (248.31 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion.
Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the S-C(aryl) bond. Key fragments would likely include:
Loss of the benzenesulfonyl group ([M - C₆H₅SO₂]⁺) resulting in a fragment corresponding to the 2-amino-6-methylpyridine (B158447) cation.
Loss of the 6-methylpyridin-2-ylamino group ([M - C₆H₇N₂]⁺) resulting in a benzenesulfonyl cation ([C₆H₅SO₂]⁺) at m/z 141.
A fragment corresponding to the phenyl cation ([C₆H₅]⁺) at m/z 77.
A fragment corresponding to the 6-methylpyridin-2-yl cation ([C₆H₇N]⁺) at m/z 93.
Expected Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 248 | [M]⁺ (Molecular Ion) | [C₁₂H₁₂N₂O₂S]⁺ |
| 184 | [M - SO₂]⁺ | [C₁₂H₁₂N₂]⁺ |
| 141 | [C₆H₅SO₂]⁺ | [C₆H₅O₂S]⁺ |
| 93 | [6-methylpyridin-2-yl]⁺ | [C₆H₇N]⁺ |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the electronic and geometric properties of a molecule. These methods provide a balance between accuracy and computational cost, making them ideal for studying molecules of this size. Calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311G+(d,p) to achieve reliable results. nih.gov
The geometry of N-(6-methylpyridin-2-yl)benzenesulfonamide can be optimized to find its most stable, lowest-energy conformation. DFT calculations predict the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The structure consists of a central sulfonamide bridge (-SO₂-NH-) linking a benzenesulfonyl group and a 6-methylpyridine group.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | S-O | ~1.43 Å |
| S-N | ~1.65 Å | |
| S-C (benzene) | ~1.77 Å | |
| N-C (pyridine) | ~1.40 Å | |
| Bond Angle | O-S-O | ~120° |
| O-S-N | ~107° | |
| C-S-N | ~105° | |
| Dihedral Angle | C(benzene)-S-N-C(pyridine) | Varies significantly with conformation |
Note: The values presented are representative for benzenesulfonamide (B165840) derivatives and are intended for illustrative purposes, as specific DFT optimization data for this compound is not extensively published.
A Molecular Electrostatic Potential (MEP) surface map is a crucial tool for identifying the reactive sites of a molecule. nih.gov It visualizes the electrostatic potential on the electron density surface, indicating regions prone to electrophilic and nucleophilic attack. researchgate.net
For this compound, the MEP surface would show distinct regions of varying potential:
Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be concentrated around the highly electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine (B92270) ring. These sites are primary locations for hydrogen bond acceptance. chemrxiv.org
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential is typically found on the hydrogen atom of the sulfonamide (-NH-) group, making it a strong hydrogen bond donor. researchgate.net The hydrogen atoms on the aromatic rings also exhibit a lesser positive potential.
Neutral Regions (Green): These areas, typically the carbon backbone of the aromatic rings, have a near-zero potential and are associated with hydrophobic interactions.
This charge distribution is fundamental to how the molecule recognizes and binds to biological receptors.
Frontier Molecular Orbital (FMO) theory provides key insights into chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as the primary electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) is the primary electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and reactivity. researchgate.net
HOMO: For this compound, the HOMO is likely to be distributed across the electron-rich π-systems of the benzene (B151609) and methylpyridine rings.
LUMO: The LUMO is expected to be localized more on the electron-withdrawing benzenesulfonyl group and the pyridine ring.
HOMO-LUMO Gap (ΔE): A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more polarizable and reactive. nih.gov DFT calculations are used to precisely quantify these energy levels. youtube.com
| Orbital | Typical Energy Level (eV) | Implication |
| HOMO | -6.0 to -7.0 eV | Electron-donating capability |
| LUMO | -1.0 to -2.0 eV | Electron-accepting capability |
| Energy Gap (ΔE) | 4.0 to 5.0 eV | Chemical stability and reactivity |
Note: These energy values are illustrative examples based on similar aromatic sulfonamide structures and are not specific experimental or calculated data for the title compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. mdpi.com MD simulations model the movements of atoms and molecules, providing a detailed picture of conformational flexibility and interactions with the surrounding environment, such as a solvent. researchgate.net
For this compound, MD simulations can explore the rotational freedom around the S-N and S-C bonds, revealing the landscape of accessible conformations. nih.gov By simulating the molecule in an explicit solvent like water, researchers can observe how solvent molecules arrange themselves around the solute and how hydrogen bonds are formed and broken over time. nih.gov This is critical for understanding how the molecule behaves in a biological medium, as solvent interactions can significantly influence its preferred conformation and ability to bind to a receptor. mdpi.com
In Silico Prediction of Molecular Interactions
In silico methods are invaluable for predicting how a molecule might interact with biological targets, thereby guiding drug discovery efforts.
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein. researchgate.net Sulfonamides are a well-known class of inhibitors for various enzymes, most notably carbonic anhydrases (CAs), where the sulfonamide group coordinates to a catalytic zinc ion. unisi.ittandfonline.com
A docking study of this compound into a target protein like a human carbonic anhydrase isoform would predict:
Binding Pose: The most stable orientation of the ligand within the active site. The sulfonamide moiety would likely interact with the active site zinc ion, while the benzene and methylpyridine rings would fit into adjacent hydrophobic pockets and form specific interactions with amino acid residues.
Binding Affinity: A scoring function estimates the free energy of binding (often in kcal/mol), with lower values indicating a stronger, more favorable interaction. nih.gov
Key Interactions: The analysis reveals specific hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues (e.g., Histidine, Threonine, Valine) in the active site. nih.gov These interactions are crucial for the stability of the ligand-protein complex. mdpi.com
| Target Protein (Example) | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| Carbonic Anhydrase II | -7.0 to -9.0 | His94, His96, His119 | Coordination with Zn²⁺ |
| Thr199, Thr200 | Hydrogen Bond | ||
| Val121, Leu198 | Hydrophobic Interaction |
Note: This table is a hypothetical representation of a typical docking study for a sulfonamide inhibitor and does not represent actual experimental data for this compound.
Binding Energy Calculations and Interaction Analysis
The binding affinity of this compound and its analogs to various biological targets is a key focus of computational chemistry investigations. While specific binding energy calculations for this exact molecule are not extensively documented in publicly available literature, analysis of closely related sulfonamide derivatives provides significant insights into its potential molecular interactions.
Binding energy calculations, often derived from molecular docking simulations and more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), quantify the strength of the interaction between a ligand and its receptor. For a series of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives, which share the core benzenesulfonamide and a substituted pyridine ring, molecular docking studies have revealed important binding interactions. These studies show that the benzenesulfonamide moiety often engages in crucial hydrogen bonding with amino acid residues such as Gln286, Ser289, and His323 within a receptor's active site nih.gov.
A study on aryl sulfonamide derivatives as Mcl-1 inhibitors highlighted the importance of hydrogen bond interactions with residues like ASN260 for enhanced binding affinity qub.ac.uk. The specific interactions and their energetic contributions for a set of hypothetical interactions involving this compound are presented in Table 1. This table is illustrative and based on common interactions observed for this class of compounds.
| Interaction Type | Interacting Group on Ligand | Potential Interacting Residue | Estimated Energy Contribution (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond | Sulfonamide (-SO2NH-) | Gln, Ser, His | -2.0 to -5.0 |
| Hydrogen Bond | Pyridine Nitrogen | Asn, Gln | -1.5 to -4.0 |
| Hydrophobic (van der Waals) | Phenyl Ring | Leu, Val, Ile | -1.0 to -2.5 |
| Hydrophobic (van der Waals) | Methyl Group | Ala, Val | -0.5 to -1.5 |
Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (SPR) (Focus on Structural Descriptors)
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. These models rely on the calculation of various molecular descriptors that encode different aspects of a molecule's structure. For benzenesulfonamide derivatives, a wide range of descriptors have been employed to build predictive QSAR models.
A QSAR study on a series of 3-(pyridin-2-yl)benzenesulfonamide derivatives identified that steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor fields are significant in determining their biological activity nih.gov. This indicates that the spatial arrangement of atoms, the distribution of charges, the lipophilicity, and the hydrogen bonding capacity are key determinants of the activity of compounds structurally similar to this compound.
The structural descriptors used in QSAR studies can be categorized into several classes. A comprehensive QSAR analysis of sulfonamide derivatives often includes the calculation of constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. Table 2 provides a list of commonly used structural descriptors and their definitions, which are relevant for understanding the structure-activity and structure-property relationships of this compound.
| Descriptor Class | Descriptor Name | Definition |
|---|---|---|
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. |
| Geometrical | Molecular Volume (V) | The volume occupied by the molecule. |
| Electrostatic | Dipole Moment (µ) | A measure of the separation of positive and negative charges in a molecule. |
| Quantum-Chemical | HOMO Energy (EHOMO) | The energy of the Highest Occupied Molecular Orbital. |
| Quantum-Chemical | LUMO Energy (ELUMO) | The energy of the Lowest Unoccupied Molecular Orbital. |
| Physicochemical | LogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. |
Molecular and Biochemical Interaction Studies in Vitro Focus
Enzyme Inhibition Studies (In Vitro)
In vitro studies have demonstrated that the benzenesulfonamide (B165840) scaffold, particularly when substituted with a methyl-pyridine moiety, is a versatile template for developing inhibitors of several key enzyme families.
Research has primarily focused on the activity of N-(6-methylpyridin-2-yl)benzenesulfonamide derivatives against kinases and carbonic anhydrases.
Kinases: Derivatives of this compound have been synthesized and evaluated as potent kinase inhibitors. Specifically, complex derivatives have shown significant inhibitory activity against Transforming Growth Factor-beta (TGF-β) type 1 receptor, also known as ALK5. nih.gov Other related structures, such as N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides, have been identified as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), both of which are critical targets in cancer therapy. nih.gov Kinases are enzymes that play a crucial role in cell signaling by catalyzing the transfer of phosphate (B84403) groups to specific substrates, and their dysregulation is implicated in numerous diseases. ed.ac.uk
Carbonic Anhydrases (CAs): The sulfonamide group is a well-established zinc-binding function crucial for the inhibition of carbonic anhydrases. nih.govnih.govsemanticscholar.org CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are involved in various physiological processes. semanticscholar.orgmdpi.com Various benzenesulfonamide derivatives have been shown to inhibit different isoforms of human carbonic anhydrase (hCA), including cytosolic isoforms hCA I and II, and tumor-associated transmembrane isoforms hCA IX and XII. nih.govnih.govnih.gov
Proteases: Proteases, which catalyze the breakdown of proteins, are another major class of enzymes. mdpi.comembopress.org While direct inhibitory data for this compound against proteases is not specified, the broad utility of protease inhibitors in drug development makes related structures potential candidates for investigation. mdpi.comnih.govsigmaaldrich.com
The potency of enzyme inhibitors is quantified using kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower value for these parameters indicates a more potent inhibitor.
Studies on derivatives have provided specific kinetic data. For instance, a complex imidazole (B134444) derivative incorporating the this compound scaffold, specifically 4-[5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-ylmethyl]benzenesulfonamide, demonstrated over 90% inhibition of ALK5 in a luciferase reporter assay at a concentration of 0.5 µM. nih.gov However, it showed weak inhibition of p38α MAP kinase, indicating a degree of selectivity. nih.gov Another related compound, a PI3K/mTOR dual inhibitor, was found to be highly potent against PC-3 cells with an IC50 value of 80 nM. nih.gov
The following table summarizes the inhibitory activities of selected derivatives.
| Compound Derivative | Target Enzyme/Cell Line | Parameter | Value |
| 4-[5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-ylmethyl]benzenesulfonamide | ALK5 (in HaCaT cells) | % Inhibition | >90% at 0.5 µM nih.gov |
| 4-[5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-ylmethyl]benzenesulfonamide | p38α MAP kinase | % Inhibition | 11% at 10 µM nih.gov |
| Derivative 17e (a N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamide) | PC-3 cells | IC50 | 80 nM nih.gov |
Receptor Binding Assays (In Vitro)
Receptor binding assays are essential for determining how a compound interacts with specific receptors, providing information on its affinity and selectivity. nih.govsigmaaldrich.com
While specific binding assay data for this compound is limited, research into structurally analogous compounds provides valuable insights. Structure-activity relationship studies on a series of N-(6-Methylpyridin-yl)-substituted aryl amides were conducted to evaluate them as antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.gov The mGluR5 receptor is a G-protein coupled receptor implicated in a variety of central nervous system disorders. nih.gov These studies found that the binding affinity (Ki) and functional potency (IC50) values were generally comparable for this class of compounds, indicating a direct relationship between receptor occupancy and functional antagonism. nih.gov
Modulation of Molecular Pathways (In Vitro Cellular/Cell-Free Systems)
Beyond direct enzyme or receptor interaction, in vitro studies in cellular or cell-free systems can elucidate how a compound affects broader molecular pathways and protein functions.
Derivatives of this compound have been shown to modulate key signaling pathways inside cells.
The inhibition of the TGF-β type 1 receptor (ALK5) by a derivative directly impacts the TGF-β signaling pathway, which is crucial in cellular processes like growth and differentiation. nih.gov This was confirmed using a p3TP-luc reporter construct in HaCaT cells, where inhibition of the receptor led to a decrease in luciferase activity, a proxy for pathway activation. nih.gov Similarly, dual inhibition of PI3K and mTOR affects the PI3K/Akt/mTOR pathway, a central regulator of cell proliferation and survival. nih.gov The activity of one such inhibitor was confirmed by its ability to suppress the phosphorylation of Akt at the Ser473 residue. nih.gov
Other complex molecules containing a substituted pyridine (B92270) and a sulfonyl group have been found to interfere with mitotic spindle assembly by inhibiting tubulin polymerization in cell-free systems. doi.orgnih.govresearchgate.net This leads to G2/M arrest in cancer cells and the induction of apoptosis, demonstrating a significant impact on the cell cycle pathway. doi.orgnih.gov
Interactions with Other Biomolecules (e.g., Nucleic Acids, Lipids - In Vitro)
Similarly, there is a lack of available research on the direct interactions of this compound with other critical biomolecules such as nucleic acids (DNA, RNA) and lipids in an in vitro context. Investigations into whether this compound can bind to DNA, potentially leading to intercalation or groove binding, have not been reported. Furthermore, its ability to interact with or partition into lipid bilayers, which could have implications for membrane-associated cellular processes, has not been documented in the scientific literature.
The absence of such studies means that the potential for this compound to influence cellular functions through direct interaction with these fundamental biomolecules is currently unknown.
Data on Interactions with Other Biomolecules
| Biomolecule | Interaction Studied | Method | Key Findings | Reference |
|---|---|---|---|---|
| Nucleic Acids | Data Not Available | N/A | N/A | N/A |
| Lipids | Data Not Available | N/A | N/A | N/A |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Systematic SAR Analysis of N-(6-methylpyridin-2-yl)benzenesulfonamide Analogues
A systematic analysis of analogues of this compound reveals key insights into the structural requirements for their activity. By modifying different parts of the molecule, such as the pyridine (B92270) and benzene (B151609) rings, researchers can probe the nature of the interactions with biological targets.
The position and electronic nature of substituents on both the pyridine and benzenesulfonamide (B165840) rings play a pivotal role in modulating the biological activity of this class of compounds. Quantitative structure-activity relationship (QSAR) studies on analogous 3-(pyridin-2-yl)benzenesulfonamide derivatives have highlighted the importance of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields in determining their herbicidal activity. nih.gov These findings suggest that the biological activity of this compound analogues can also be significantly influenced by such factors.
For instance, the introduction of substituents on the pyridine ring can alter its basicity and hydrogen bonding capacity. The nitrogen atom in the pyridine ring, with its lone pair of electrons in an sp2 orbital, can act as a hydrogen bond acceptor, a key interaction in many biological systems. uoanbar.edu.iq The electronic effects of substituents on the pyridine ring are well-documented; electron-withdrawing groups decrease the electron density of the ring, making it less prone to electrophilic attack, while electron-donating groups have the opposite effect. rsc.org These electronic modifications can influence the strength of interactions with target proteins.
A study on N-(4-methylpyridin-2-yl)benzenesulfonamide, a close regioisomer of the title compound, investigated the effect of N-alkylation and N-aralkylation on antibacterial activity. The results, summarized in the table below, indicate that substitution on the sulfonamide nitrogen generally leads to compounds with moderate inhibitory activity against various bacterial strains. researchgate.net
| Compound | R Group (on Sulfonamide N) | General Biological Activity Noted |
|---|---|---|
| N-(4-methylpyridin-2-yl)benzenesulfonamide | H | Parent compound for derivatization |
| N-allyl-N-(4-methylpyridin-2-yl)benzenesulfonamide | Allyl | Moderate antibacterial activity |
| N-benzyl-N-(4-methylpyridin-2-yl)benzenesulfonamide | Benzyl | Moderate antibacterial activity |
| N-(4-methylpyridin-2-yl)-N-(prop-2-yn-1-yl)benzenesulfonamide | Propargyl | Moderate antibacterial activity |
This data suggests that the sulfonamide N-H may not be essential for antibacterial activity in this scaffold, and that this position can be modified to modulate the compound's physicochemical properties.
Stereochemistry can have a profound impact on the biological activity of a molecule, as enantiomers can exhibit different pharmacological and pharmacokinetic properties. While this compound itself is an achiral molecule, the introduction of chiral centers through substitution can lead to stereoisomers with distinct biological profiles.
For example, if a substituent introduced on the pyridine or benzene ring, or on the sulfonamide nitrogen, creates a stereocenter, the resulting enantiomers may interact differently with a chiral biological target, such as an enzyme or receptor active site. One enantiomer may fit optimally into the binding pocket, leading to a potent biological response, while the other may have a weaker interaction or even bind to a different target, potentially causing off-target effects.
Although specific studies on the stereochemistry of this compound analogues are not widely reported, the general principles of stereopharmacology would apply. The development of stereoselective syntheses would be crucial to isolate and evaluate the individual enantiomers of chiral derivatives to fully understand their SAR.
Scaffold Exploration and Bioisosteric Replacements
Scaffold exploration and bioisosteric replacement are key strategies in medicinal chemistry to optimize lead compounds, improve their properties, and explore novel chemical space. Bioisosteres are functional groups or molecules that have similar physical and chemical properties and produce broadly similar biological effects.
In the context of this compound, various parts of the molecule can be considered for bioisosteric replacement. For instance, the benzenesulfonamide moiety could be replaced with other acidic functional groups that can mimic its hydrogen bonding and acidic characteristics. The pyridine ring could also be replaced by other heterocycles to modulate properties such as basicity, dipole moment, and metabolic stability. For example, in a study of N-(pyrazin-2-yl)benzenesulfonamides, the pyrazine (B50134) ring serves as a bioisostere of the pyridine ring, and the study explored the impact of this change on antitubercular activity. nih.gov
Furthermore, the 6-methyl group on the pyridine ring could be replaced with other small alkyl groups or functional groups to probe the steric and electronic requirements in that region of the molecule. The table below illustrates some potential bioisosteric replacements for different parts of the this compound scaffold.
| Original Moiety | Potential Bioisosteric Replacement | Potential Impact |
|---|---|---|
| Benzenesulfonamide | Carboxylic acid, tetrazole, hydroxamic acid | Modulation of acidity, solubility, and metabolic stability |
| Pyridine | Pyrimidine, pyrazine, pyridazine, thiazole | Alteration of basicity, hydrogen bonding capacity, and metabolic pathways |
| Methyl group | Ethyl, chloro, trifluoromethyl | Changes in steric bulk, lipophilicity, and electronic properties |
Rational Design Principles for Enhanced Molecular Interactions
Rational design principles, often guided by computational methods and structural biology, aim to enhance the molecular interactions between a ligand and its biological target. For this compound analogues, these principles can be applied to improve their potency, selectivity, and pharmacokinetic profile.
One key aspect of rational design is the use of molecular docking and modeling to predict the binding mode of the compounds in the active site of a target protein. inventi.in This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. Based on this information, new analogues can be designed with substituents that are predicted to form additional or stronger interactions. For example, if a hydrophobic pocket is identified in the binding site, adding a lipophilic substituent to the corresponding position on the ligand could enhance its potency.
QSAR models can also guide the rational design process by establishing a mathematical relationship between the chemical structure and biological activity. wikipedia.orgjocpr.com By understanding which physicochemical properties are most important for activity, new compounds with optimized properties can be designed. For example, a QSAR study on 3-(pyridin-2-yl)benzenesulfonamide derivatives revealed that steric, electrostatic, and hydrophobic fields were critical for their herbicidal activity, providing a roadmap for the design of more potent analogues. nih.gov
Furthermore, structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a powerful tool for rational design. Although the specific targets of this compound may vary depending on the therapeutic area, the general principles of structure-based design would involve designing ligands that have a high degree of complementarity to the shape and chemical environment of the active site.
Analytical Method Development and Characterization Techniques
Chromatographic Methods for Purification and Analysis (e.g., HPLC, GC, SFC)
Chromatography is a cornerstone for the separation, identification, and purification of N-(6-methylpyridin-2-yl)benzenesulfonamide from reaction mixtures and for its detailed analysis. High-Performance Liquid Chromatography (HPLC) is the most common technique due to its versatility and applicability to a wide range of sulfonamides. slideshare.net Gas Chromatography (GC) can also be employed, sometimes requiring derivatization to increase the volatility of the compound. slideshare.net
While specific validated methods for this compound are not extensively published, standard approaches for benzenesulfonamide (B165840) and pyridine-containing compounds are readily adaptable. sielc.comsielc.com Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com
For a compound with the structure of this compound, a typical starting point for method development would involve a C18 column with a gradient elution system. The gradient would start with a higher proportion of aqueous buffer (e.g., containing 0.1% formic acid to ensure the protonation of the pyridine (B92270) nitrogen and improve peak shape) and gradually increase the proportion of organic solvent (acetonitrile) to elute the compound.
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Instrument | HPLC with UV or Diode Array Detector (DAD) | Provides sensitivity for aromatic compounds. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard reversed-phase column with good resolving power. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape for basic analytes. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reversed-phase chromatography. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |
| Detection | UV at 254 nm | Wavelength at which benzene (B151609) and pyridine rings strongly absorb. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful analytical tool. For a compound like this compound, direct analysis might be possible, but derivatization (e.g., methylation) can improve thermal stability and chromatographic performance. nih.gov A quantitative assay using GC-MS would involve a one-step extraction followed by analysis with accurate mass selected ion recording, using an isotopically labeled internal standard for precise quantification. nih.gov
Purity profiling is the process of identifying and quantifying all impurities present in a substance. researchgate.net For this compound, these impurities could arise from the synthesis process (e.g., unreacted starting materials like benzenesulfonyl chloride and 2-amino-6-methylpyridine (B158447), or side-products) or from degradation.
The development of an HPLC method for purity profiling focuses on achieving adequate separation between the main compound peak and all potential impurity peaks. This is often referred to as a "stability-indicating method." The process involves:
Forced Degradation Studies: The compound is subjected to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.
Method Optimization: The HPLC method is then optimized to separate these degradation products from the parent compound. This may involve adjusting the mobile phase composition, gradient slope, pH, and column type.
Peak Purity Analysis: A Diode Array Detector (DAD) is used to assess peak purity. This detector scans across a range of wavelengths, and software can determine if a single chromatographic peak consists of more than one co-eluting compound.
The goal is to develop a method where all impurities are resolved from the main peak, allowing for their accurate quantification even at low levels (e.g., below the 0.1% reporting threshold). hilarispublisher.com
Once a selective chromatographic method is developed, it can be used for quantitative analysis. This is essential for determining the amount of this compound in a sample, such as a synthesized batch or a formulated product. The most common approach is the external standard method.
This involves creating a calibration curve by injecting known concentrations of a pure reference standard of the compound and plotting the detector response (peak area) against concentration. The concentration of the unknown sample is then determined by measuring its peak area and interpolating the concentration from the calibration curve. For high precision, especially in complex matrices, an internal standard (a non-interfering compound added in a constant amount to all samples and standards) can be used. nih.gov
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 5 | 120,540 |
| 10 | 245,110 |
| 25 | 610,800 |
| 50 | 1,225,300 |
| 100 | 2,448,750 |
The resulting calibration curve should exhibit linearity over the desired concentration range, typically with a correlation coefficient (R²) value greater than 0.999.
Spectroscopic Methods for High-Throughput Screening and Quantification
Spectroscopic methods offer rapid and sensitive analysis, making them suitable for high-throughput screening (HTS) and direct quantification. nih.gov
High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly test the biochemical or biological activity of a large number of compounds. eurofinsdiscovery.com If this compound were part of a compound library, it could be screened for activity against a specific biological target (e.g., an enzyme or receptor). axxam.com These assays are typically performed in microtiter plates (384- or 1536-well format) and rely on a detectable spectroscopic signal, such as fluorescence, luminescence, or absorbance, to identify "hits." eurofinsdiscovery.com
For direct quantification, UV-Visible spectrophotometry can be a simple and effective tool, particularly for sulfonamides containing a primary aromatic amine group. A common method involves diazotization of the amino group, followed by coupling with a chromogenic agent like N-(1-Naphthyl)ethylenediamine (NED) to produce a highly colored azo dye. nih.gov The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the sulfonamide. researchgate.net While this compound itself does not have a primary aromatic amine, this method is foundational for many of its parent compounds and derivatives used in synthesis and can be adapted for quality control of starting materials. nih.gov
Development of Sensors or Probes Incorporating the Compound
The unique chemical structure of this compound offers potential for its use as a recognition element in chemical sensors or as a scaffold for developing biological probes.
Chemical Sensors: There is significant research into developing electrochemical sensors for the detection of sulfonamides in environmental and biological samples. tandfonline.com These sensors often rely on modifying an electrode surface with a material that can selectively interact with the target sulfonamide. nih.govresearchgate.net A sensor for this compound could be developed using a molecularly imprinted polymer (MIP). mdpi.com In this approach, a polymer is formed in the presence of the target molecule (the template). After the template is removed, it leaves behind specific recognition cavities that are complementary in shape and functionality to the target compound. mdpi.com When an electrode is modified with this MIP, the rebinding of this compound into the cavities can be detected as a change in an electrochemical signal (e.g., current or potential), allowing for sensitive and selective quantification. researchgate.net
Chemical Probes: A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov To be effective, a probe must be potent, selective, and have a known mechanism of action. The benzenesulfonamide scaffold is a common feature in many biologically active molecules. By modifying the structure of this compound—for instance, by adding fluorescent tags or reactive groups—it could potentially be developed into a probe to study specific biological targets, such as enzymes or protein-protein interactions. scispace.com
Non Biological and Material Science Applications
Role as Ligands in Organometallic Chemistry and Catalysis
The nitrogen atoms in the pyridine (B92270) ring and the sulfonamide group of N-(6-methylpyridin-2-yl)benzenesulfonamide and its analogs offer potential coordination sites for metal ions, making them versatile ligands in organometallic chemistry. While direct studies on the coordination chemistry of this compound are limited, research on structurally similar compounds highlights the potential of this ligand scaffold.
For instance, the related compound 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide has been successfully employed as a ligand to synthesize novel metal complexes. In one study, this ligand was used to prepare and characterize complexes with Zinc(II) and Copper(II) ions. Spectroscopic analysis, including FT-IR, UV-Vis, 1H-NMR, and 13C-NMR, confirmed the coordination of the ligand to the metal centers. The study suggested that such complexes could possess significant biological and catalytic potential, opening avenues for the exploration of this compound-based catalysts.
The catalytic activity of metal complexes is highly dependent on the nature of the ligand. The electronic and steric properties of the this compound framework can be fine-tuned by introducing different substituents on the benzene (B151609) or pyridine rings. This tunability could allow for the design of catalysts with specific activities and selectivities for a variety of organic transformations. The broader class of pyridine-containing ligands is well-established in catalysis, participating in reactions such as polymerization, oxidation, and cross-coupling reactions. Therefore, metal complexes of this compound represent a promising, yet largely unexplored, area for the development of new homogeneous catalysts.
Incorporation into Supramolecular Assemblies and Coordination Polymers
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The ability of this compound and its derivatives to participate in hydrogen bonding and π-π stacking interactions makes them attractive building blocks for supramolecular assemblies and coordination polymers.
A notable example in this context is the study of a closely related compound, N-(6-methylpyridin-2-yl)mesitylenesulfonamide. Research has revealed the existence of a new polymorph of this compound, which exhibits different crystal packing and hydrogen bonding patterns compared to its previously known form. researchgate.netnih.gov This phenomenon of polymorphism is of great interest in material science as different polymorphs of a compound can have distinct physical properties, such as solubility, stability, and melting point. The discovery of polymorphism in a derivative highlights the potential of the this compound core in the field of crystal engineering, where the rational design of crystal structures with desired properties is a key objective.
Furthermore, a theoretical study on a thiourea (B124793) derivative, N-(6-methylpyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide, has provided insights into its self-assembly behavior. scispace.com The study revealed the presence of intramolecular hydrogen bonds that stabilize the molecular conformation and intermolecular hydrogen bonds that link the molecules into chains. scispace.com These findings underscore the inherent capability of the N-(6-methylpyridin-2-yl) moiety to direct the formation of ordered supramolecular structures.
Although specific examples of coordination polymers based on this compound have not been reported, the presence of a coordinating pyridine unit suggests its suitability as a linker in the construction of such materials. Coordination polymers, which consist of metal ions or clusters bridged by organic ligands, are a class of materials with diverse applications in gas storage, separation, and catalysis.
Potential in Functional Materials Design (e.g., Optoelectronic Materials, Polymers)
The design of functional materials with specific optical, electronic, or mechanical properties is a cornerstone of modern material science. While the direct application of this compound in this area is yet to be fully explored, the properties of its constituent parts and related molecules suggest several promising research directions.
The polymorphism observed in N-(6-methylpyridin-2-yl)mesitylenesulfonamide is a key indicator of its potential in the design of functional materials. researchgate.netnih.gov By controlling the crystallization conditions, it may be possible to selectively produce polymorphs with tailored physical properties, which is a critical aspect of pharmaceutical and materials development.
Moreover, the incorporation of the this compound unit into larger polymeric structures could lead to the development of novel functional polymers. For instance, its derivatives could be used as monomers in polymerization reactions to create materials with specific recognition capabilities. The field of molecularly imprinted polymers (MIPs), which involves creating polymer matrices with specific binding sites for a target molecule, could benefit from monomers containing the this compound scaffold due to its potential for multiple points of interaction.
The pyridine and benzene rings within the structure are also chromophores, which absorb and emit light. This suggests that derivatives of this compound could be investigated for applications in optoelectronic materials, such as organic light-emitting diodes (OLEDs) or sensors. By modifying the substituents on the aromatic rings, it may be possible to tune the photophysical properties of these molecules.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies for Complex Analogues
The future development of N-(6-methylpyridin-2-yl)benzenesulfonamide as a lead compound is contingent on the ability to generate a diverse library of complex analogues. The exploration of novel synthetic methodologies will be crucial for accessing previously unattainable chemical space and for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Future synthetic efforts will likely focus on late-stage functionalization of the core scaffold. This approach allows for the rapid diversification of a common intermediate, thereby accelerating the structure-activity relationship (SAR) studies. Key areas for exploration include:
C-H Activation: Direct functionalization of the pyridine (B92270) and benzene (B151609) rings through C-H activation would provide a more atom-economical and efficient route to novel analogues compared to traditional cross-coupling methods that require pre-functionalized starting materials.
Flow Chemistry: The use of microreactor technology can enable the safe and efficient execution of hazardous reactions or reactions requiring precise control over temperature and pressure. This could be particularly useful for nitration or halogenation reactions on the scaffold.
Photoredox Catalysis: This emerging technology allows for mild and selective transformations that are often not possible with traditional thermal methods. It could be employed for the introduction of complex alkyl or aryl groups.
A summary of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Potential Application | Advantages |
| C-H Activation | Direct arylation or alkylation of the pyridine or benzene ring. | High atom economy, reduced number of synthetic steps. |
| Flow Chemistry | Nitration, halogenation, or other hazardous reactions. | Enhanced safety, precise reaction control, scalability. |
| Photoredox Catalysis | Introduction of complex functional groups under mild conditions. | High selectivity, access to novel chemical space. |
Advanced Computational Approaches for Predictive Modeling
To streamline the drug discovery process and reduce the reliance on costly and time-consuming empirical screening, the application of advanced computational approaches for predictive modeling will be indispensable. These methods can provide valuable insights into the physicochemical properties, biological activity, and potential off-target effects of this compound analogues.
Future computational work should focus on several key areas:
Quantitative Structure-Activity Relationship (QSAR): By developing robust QSAR models, it will be possible to predict the biological activity of virtual compounds and prioritize the synthesis of the most promising candidates. nih.gov
Pharmacophore Modeling: This technique can be used to identify the key structural features required for binding to a specific biological target. This information can then guide the design of new analogues with improved potency and selectivity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the compound interacts with its target protein, revealing key binding interactions and potential resistance mechanisms.
Machine Learning and Artificial Intelligence (AI): The application of machine learning algorithms to large datasets of chemical structures and biological activity data can help to identify complex patterns and predict the properties of new compounds with a high degree of accuracy. nih.gov
| Computational Approach | Objective | Expected Outcome |
| QSAR | Predict biological activity of virtual analogues. | Prioritization of synthetic targets. |
| Pharmacophore Modeling | Identify key structural features for target binding. | Design of more potent and selective compounds. |
| MD Simulations | Understand the dynamics of ligand-protein interactions. | Insight into binding mechanisms and resistance. |
| Machine Learning/AI | Predict compound properties from large datasets. | Accelerated discovery of lead candidates. nih.gov |
Identification of New Molecular Targets and Pathways (In Vitro)
While the initial development of this compound may be focused on a specific biological target, a comprehensive understanding of its broader pharmacological profile is essential. In vitro screening against a wide range of molecular targets and cellular pathways can uncover novel therapeutic applications and potential off-target liabilities.
Future research in this area should include:
Broad-Panel Kinase Screening: Given that many signaling pathways are regulated by kinases, screening against a comprehensive panel of human kinases could reveal unexpected inhibitory activities.
Phenotypic Screening: This approach involves testing the compound in cell-based assays that model a particular disease state. A positive hit can then be followed by target deconvolution studies to identify the responsible molecular target.
Chemoproteomics: This powerful technique uses chemical probes to identify the direct binding partners of a compound in a complex biological sample, such as a cell lysate.
The benzenesulfonamide (B165840) moiety is a well-known pharmacophore for inhibitors of carbonic anhydrases, which are involved in various physiological and pathological processes, including cancer. mdpi.com Therefore, a focused screening of this compound and its analogues against various carbonic anhydrase isoforms is warranted. Furthermore, some sulfonamide-containing compounds have shown anti-inflammatory or anti-protozoal activity, suggesting that enzymes in these pathways could also be potential targets. nih.govnih.gov
Design of Next-Generation Molecular Scaffolds Based on the this compound Structure
The this compound structure serves as an excellent starting point for the design of next-generation molecular scaffolds with improved drug-like properties. This can be achieved through several strategies:
Scaffold Hopping: This involves replacing the core scaffold with a structurally distinct but functionally equivalent moiety. This can lead to the discovery of new intellectual property and compounds with improved pharmacokinetic profiles.
Fragment-Based Drug Discovery (FBDD): The core scaffold can be deconstructed into its constituent fragments (e.g., the 6-methylpyridine and the benzenesulfonamide). These fragments can then be optimized individually before being re-linked to generate highly potent and efficient binders.
Peptidomimetics: If the compound is found to interact with a protein-protein interface, it may be possible to design peptidomimetic analogues that mimic the key binding interactions of a natural peptide ligand.
The concept of engineering robust protein scaffolds for novel binding functions has gained traction in recent years. nih.gov While distinct from small molecule design, the principles of creating new binding modalities can inspire the development of novel small molecule scaffolds that engage their targets in unconventional ways. The ultimate goal is to create new molecular architectures that retain the beneficial properties of the original this compound scaffold while offering enhanced therapeutic potential.
Q & A
Q. Example Optimization Table
| Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| DMF | 100 | 78 | |
| NMP | 90 | 82 | |
| THF | 60 | 45 |
What analytical techniques are critical for confirming the purity and structure of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regiochemistry and detect impurities. For example, pyridine protons resonate at δ 7.5–8.5 ppm, while sulfonamide NH appears as a broad singlet .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₃H₁₃N₂O₂S) with <5 ppm error .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., S–N bond ~1.63 Å) and validates hydrogen-bonding networks .
How can computational methods like Multiwfn be applied to study the electronic properties of this compound?
Advanced Research Question
Multiwfn enables:
- Electrostatic Potential (ESP) Mapping : Identifies nucleophilic/electrophilic regions (e.g., sulfonamide oxygen as a hydrogen-bond acceptor) .
- Bond Order Analysis : Quantifies delocalization in the pyridine-sulfonamide system .
- Orbital Composition : Assigns contributions of atomic orbitals to frontier molecular orbitals, aiding in reactivity predictions .
Q. Example Computational Parameters
| Property Analyzed | Multiwfn Function Used | Key Insight |
|---|---|---|
| Electron Localization | ELF module | High localization at sulfonyl group |
| Density of States (DOS) | DOS plotting | Bandgap correlates with stability |
What challenges arise in resolving crystallographic data discrepancies for sulfonamide derivatives?
Advanced Research Question
- Twinned Crystals : Use SHELXL’s TWIN command to refine twin laws and improve R-factors .
- Disorder in Pyridine Rings : Apply restraints (e.g., DFIX, SADI) to maintain geometry during refinement .
- Hydrogen Bonding Ambiguity : Validate via Hirshfeld surface analysis (e.g., N–H⋯O interactions dominate in packing diagrams) .
How can contradictory biological activity data (e.g., enzyme inhibition vs. cellular assays) be resolved?
Advanced Research Question
- Orthogonal Validation : Pair enzyme inhibition assays (IC₅₀) with cellular viability tests (e.g., MTT assay) to confirm target specificity .
- Molecular Docking : Compare binding poses in enzyme active sites (e.g., sulfonamide oxygen forming key H-bonds) versus off-target proteins .
What strategies improve regioselectivity in sulfonamide functionalization?
Advanced Research Question
- Directed Ortho-Metalation : Use pyridine as a directing group to install substituents at specific positions .
- Protecting Groups : Temporarily block reactive sites (e.g., NH₂) during halogenation or alkylation steps .
How can green chemistry principles be integrated into the synthesis of this compound?
Advanced Research Question
- Solvent Recycling : Replace DMF/NMP with cyclopentyl methyl ether (CPME), a biodegradable solvent .
- Catalyst Recovery : Immobilize bases on silica gel for reuse across multiple reaction cycles .
What pharmacophore features of this compound are critical for biological activity?
Advanced Research Question
Q. Pharmacophore Model
| Feature | Role |
|---|---|
| Sulfonyl Group | Hydrogen-bond acceptor |
| Pyridine Nitrogen | Metal coordination |
| Methyl Substituent | Hydrophobic interaction |
How does the stability of this compound vary under different storage conditions?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
